![molecular formula C11H12O B094104 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL CAS No. 17684-73-0](/img/structure/B94104.png)
5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-PHENYLBICYCLO[111]PENTAN-5-OL is an organic compound with the molecular formula C₁₁H₁₂O It is a bicyclic structure featuring a phenyl group attached to a bicyclo(1,1,1)pentane ring system, with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with bicyclo(1,1,1)pentan-2-one. The reaction proceeds under anhydrous conditions, typically in an ether solvent, and requires careful control of temperature to avoid side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 2-Phenylbicyclo(1,1,1)pentan-2-one.
Reduction: 2-Phenylbicyclo(1,1,1)pentane.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar sites. These interactions can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be compared with other bicyclo(1,1,1)pentane derivatives, such as:
Bicyclo(1,1,1)pentane-2-ol: Lacks the phenyl group, resulting in different chemical and physical properties.
2-Phenylbicyclo(1,1,1)pentane:
2-Phenylbicyclo(1,1,1)pentan-2-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of a phenyl group and a hydroxyl group on a bicyclic framework, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
17684-73-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-phenylbicyclo[1.1.1]pentan-2-ol |
InChI |
InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
AITFJORBIAUXDI-UHFFFAOYSA-N |
SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
Canonical SMILES |
C1C2CC1C2(C3=CC=CC=C3)O |
| 17684-73-0 | |
Synonyms |
5-phenylbicyclo[1.1.1]pentan-5-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
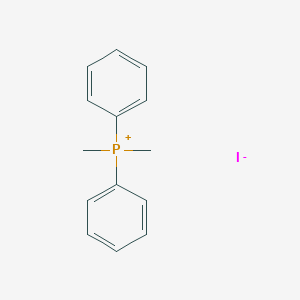
![1,3,6-Trimethylbenzo[a]pyrene](/img/structure/B94022.png)
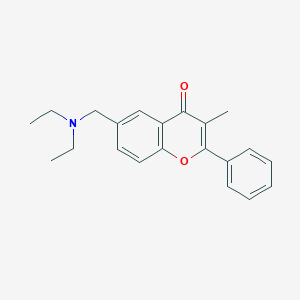



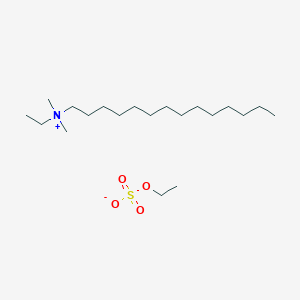

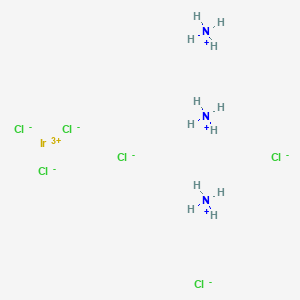


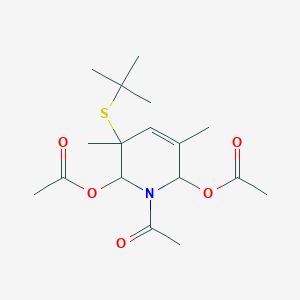
![3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
